6-Hydroxy-N1,N1-dimethylisophthalamide
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Overview
Description
6-Hydroxy-N1,N1-dimethylisophthalamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.216 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N1,N1-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N1,N1-dimethylisophthalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled temperature conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
6-Hydroxy-N1,N1-dimethylisophthalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme activity and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-N-methylmyosmine
- 6-Hydroxypseudooxynicotine
- 1-Ethyl-6-hydroxy-4-methyl-5-[-(5-nitro-1,3-thiazol-2-yl)diazenyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-Hydroxy-N1,N1-dimethylisophthalamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)7-5-6(9(11)14)3-4-8(7)13/h3-5,13H,1-2H3,(H2,11,14) |
InChI Key |
QUKQPQPKZYVZSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
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